
Pubchem_71407573
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71407573 is a chemical compound listed in the PubChem database, a public repository for chemical substances, biological activities, and biomedical annotations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71407573 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Common methods include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic materials into carbon-based compounds.
One-Step and Two-Step Carbonization: These methods involve the carbonization of organic materials in one or two steps, respectively, to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and quantity. These methods may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring a steady supply for industrial applications.
Batch Reactors: These reactors are used for producing the compound in batches, allowing for greater control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71407573 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Pubchem_71407573 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Pubchem_71407573 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. For example, the compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Pubchem_71407573 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ChEMBL Compounds: These compounds are relevant to life science research and have similar bioactivity profiles.
KEGG Compounds: These compounds are found in living organisms and have similar structural and functional properties.
DrugBank Compounds: These compounds are used in drug development and have similar therapeutic effects.
Properties
CAS No. |
802910-55-0 |
|---|---|
Molecular Formula |
GeInOW |
Molecular Weight |
387.29 g/mol |
InChI |
InChI=1S/Ge.In.O.W |
InChI Key |
YZCBLFDEXZVOKX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ge].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


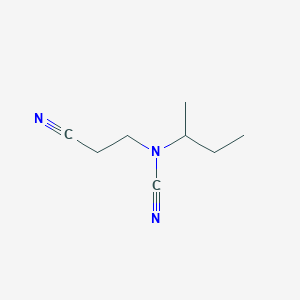
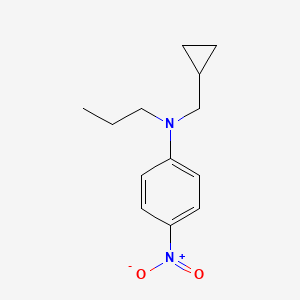
![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
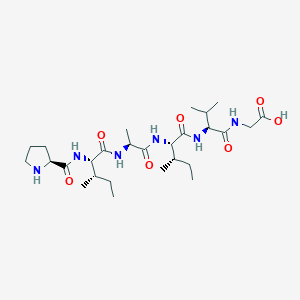
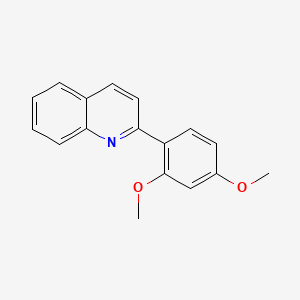
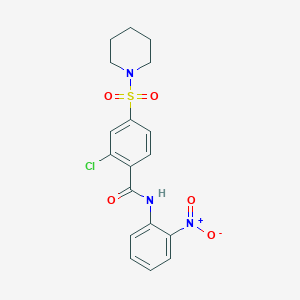
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
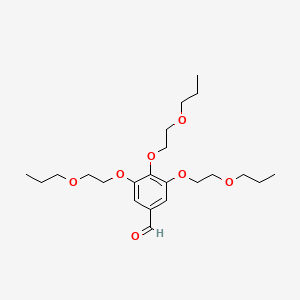
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
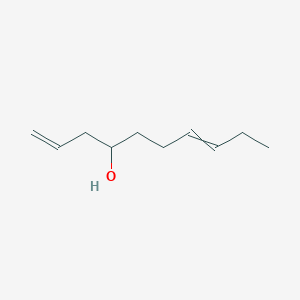
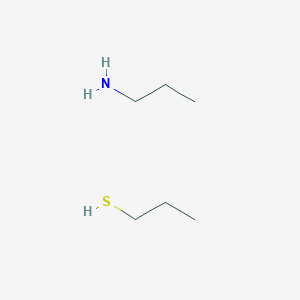
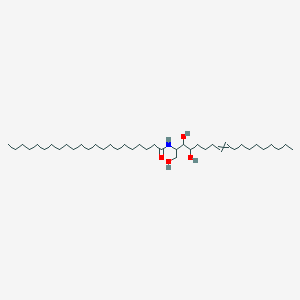
![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
